2-Methyl-3-phenyl-2-propen-1-ol
Overview
Description
2-Methyl-3-phenyl-2-propen-1-ol is an organic compound with the molecular formula C10H12O. It is also known by other names such as cinnamyl alcohol, α-methyl-; methyl cinnamic alcohol; α-methylcinnamyl alcohol; and β-methylcinnamyl alcohol . This compound is characterized by the presence of a phenyl group attached to a propen-1-ol structure, making it a member of the allylic alcohol family.
Mechanism of Action
Target of Action
The primary target of 2-Methyl-3-phenyl-2-propen-1-ol, also known as beta-Methylcinnamyl alcohol, is phosphine oxidases . Phosphine oxidases are enzymes that play a crucial role in the oxidation of phosphine, a process that can lead to the formation of harmful byproducts.
Mode of Action
This compound interacts with its target by bonding with the active sites of phosphine oxidases . This interaction inhibits the oxidation of phosphine, thereby reducing the formation of harmful byproducts.
Biochemical Pathways
The inhibition of phosphine oxidation by this compound affects the biochemical pathway involving the production of harmful byproducts like hydrogen peroxide or superoxide . By inhibiting this pathway, the compound helps to mitigate the potential damage these byproducts could cause.
Result of Action
The primary result of this compound’s action is the reduced formation of harmful byproducts like hydrogen peroxide or superoxide . This reduction can potentially mitigate the damage these byproducts could cause at the cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be handled with care to avoid exposure to dust, fume, gas, mist, vapors, or spray . It is recommended to use this compound only outdoors or in a well-ventilated area . Heat, sparks, open flames, and hot surfaces should be avoided .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
It is known that this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that 2-Methyl-3-phenyl-2-propen-1-ol can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3-phenyl-2-propen-1-ol can be synthesized through various methods. One common synthetic route involves the reaction of benzaldehyde with isobutyraldehyde in the presence of a base, followed by reduction of the resulting α,β-unsaturated aldehyde . Another method includes the use of Grignard reagents where phenylmagnesium bromide reacts with methyl vinyl ketone to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of α-methylcinnamaldehyde. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenyl-2-propen-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding saturated alcohol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the allylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like hydrogen halides (HX) and other nucleophiles can be used under mild conditions.
Major Products Formed
Oxidation: Formation of α-methylcinnamaldehyde or α-methylcinnamic acid.
Reduction: Formation of 2-methyl-3-phenylpropan-1-ol.
Substitution: Formation of various substituted allylic compounds depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-phenyl-2-propen-1-ol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Cinnamyl alcohol: Similar structure but lacks the methyl group at the α-position.
Allyl alcohol: Smaller structure with no phenyl group.
Benzyl alcohol: Contains a phenyl group but lacks the propen-1-ol structure.
Uniqueness
2-Methyl-3-phenyl-2-propen-1-ol is unique due to the presence of both a phenyl group and a methyl group at the α-position, which influences its reactivity and physical properties. This structural uniqueness makes it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
(E)-2-methyl-3-phenylprop-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7,11H,8H2,1H3/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNAMUJRIZIXHF-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1504-55-8 | |
Record name | alpha-Methylcinnamic alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propen-1-ol, 2-methyl-3-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | β-methylcinnamyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.662 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALPHA-METHYLCINNAMIC ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7JPK3PRD9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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